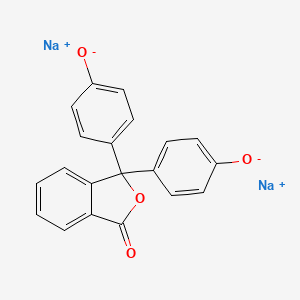

Phenolphthalein Disodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenolphthalein Disodium Salt, also known as this compound, is a chemical compound with the molecular formula C20H12Na2O4. It is a derivative of phenolphthalein, a well-known pH indicator. This compound is characterized by its two sodium ions and its ability to form a stable salt with phenolphthalein, enhancing its solubility in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phenolphthalein Disodium Salt typically involves the reaction of phenolphthalein with sodium hydroxide. The reaction proceeds as follows:

- Dissolve phenolphthalein in a suitable solvent such as ethanol.

- Add an aqueous solution of sodium hydroxide to the phenolphthalein solution.

- Stir the mixture at room temperature until the reaction is complete.

- The resulting product is this compound, which can be isolated by filtration and dried under vacuum.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The process involves:

- Using large reactors to mix phenolphthalein and sodium hydroxide.

- Controlling the reaction temperature and pH to ensure complete conversion.

- Employing filtration and drying techniques to obtain the final product in a pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Phenolphthalein Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones and related derivatives.

Substitution: Various substituted phenolphthalein derivatives.

Applications De Recherche Scientifique

Phenolphthalein Disodium Salt has numerous applications in scientific research:

Chemistry: Used as a pH indicator in titrations and other analytical procedures.

Biology: Employed in biochemical assays to monitor pH changes.

Medicine: Investigated for its potential use in drug formulations and as a diagnostic tool.

Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.

Mécanisme D'action

The mechanism of action of Phenolphthalein Disodium Salt involves its ability to undergo reversible ionization. In acidic conditions, the compound exists in a non-ionized form, while in basic conditions, it ionizes to form a colored species. This property makes it an effective pH indicator. The molecular targets and pathways involved include interactions with hydrogen ions and changes in the electronic structure of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenolphthalein: The parent compound, used as a pH indicator.

Bromothymol Blue: Another pH indicator with a different color change range.

Methyl Orange: A pH indicator with a distinct color change in acidic and basic conditions.

Uniqueness

Phenolphthalein Disodium Salt is unique due to its enhanced solubility in water compared to phenolphthalein. This property makes it more suitable for applications requiring aqueous solutions. Additionally, its stability and distinct color change make it a valuable tool in various scientific and industrial applications.

Propriétés

Numéro CAS |

518-51-4 |

|---|---|

Formule moléculaire |

C20H12Na2O4 |

Poids moléculaire |

362.3 g/mol |

Nom IUPAC |

disodium;2-[(4-oxidophenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |

InChI |

InChI=1S/C20H14O4.2Na/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24;;/h1-12,21H,(H,23,24);;/q;2*+1/p-2 |

Clé InChI |

HAWFSFZXNWBZRU-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC=C(C(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)[O-])C(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

518-51-4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phenolphthalein disodium salt interact with β-cyclodextrin and what structural changes occur?

A1: this compound interacts with β-cyclodextrin through a unique binding mode. ¹H and ¹³C NMR spectroscopy studies in a mixture of dimethyl sulfoxide and deuterium oxide reveal that the aryl residue of the phenolphthalein lactone dianion penetrates the β-cyclodextrin cavity. [] This penetration is facilitated by the two phenolate anions positioned on the rim of the β-cyclodextrin, which modulate the binding interaction. [] This interaction disrupts the typical quinone-phenolate structure of the red-colored phenolphthalein dianion, causing it to adopt a flattened conformation on the β-cyclodextrin rim. [] Essentially, the lactone dianion acts as an induced transition-state analogue, mimicking the transition state of the red phenolphthalein dianion during its enantiomerization in solution. []

Q2: What is the significance of the structural changes observed in the this compound - β-cyclodextrin complex?

A2: The observed structural changes suggest that β-cyclodextrin can trap a specific transient form of this compound, the lactone dianion. [] This trapping is significant because it provides insight into the dynamic behavior of phenolphthalein in solution and highlights the ability of β-cyclodextrin to encapsulate and stabilize specific molecular conformations. This type of interaction has implications for understanding molecular recognition processes and developing novel drug delivery systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.